N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene ring linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and nitriles under acidic or basic conditions.
Coupling with Naphthalene Derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, such as naphthalene-1-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the ethyl group can yield carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can produce amines or other reduced heterocycles.
Substitution: Substitution reactions on the naphthalene ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide
- N-(4-ethyl-1,2,4-oxadiazol-3-yl)naphthalene-1-carboxamide
- N-(4-ethyl-1,3,4-oxadiazol-3-yl)naphthalene-1-carboxamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is unique due to the specific positioning of the ethyl group and the oxadiazole ring. This configuration can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-2-13-14(18-20-17-13)16-15(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19) |
InChI Key |
KEUORMBOVQMRTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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